molecular formula C13H10Cl2N2O B8771994 1-(3,4-dichlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(3,4-dichlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B8771994
M. Wt: 281.13 g/mol
InChI Key: PQMLHYHARYZLGY-UHFFFAOYSA-N
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Patent
US07829559B2

Procedure details

A mixture of 1-(3,4-dichlorophenyl)hydrazine hydrochloride (6.78 g, 31.8 mmol) and anhydrous sodium acetate (2.60 g, 31.8 mmol) in n-BuOH (20 mL) is slowly added to a solution of 2-((dimethylamino)methylene)cyclohexane-1,3-dione (5.32 g, 31.8 mmol) in n-BuOH (100 mL) and acetic acid (5 mL). The resulting mixture is heated to reflux during 2 hours, effecting follow-up of the reaction by TLC. The solvent is evaporated at reduced pressure, the residue is diluted in AcOEt and washed with H2O. The solvent is next evaporated, and the crude is purified by silica-gel chromatography, to obtain 1-(3,4-dichlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (5.0 g, 17.79 mmol, 56%, orange solid). 1H RMN (300 MHz, CDCl3): δ 2.17 (m, 2H), 2.51 (m, 2H), 2.96 (t, J=6.1 Hz, 2H), 7.36 (t, J=8.6 Hz, J′=2.4 Hz, 1H), 7.54 (d, J=8.6 Hz, 1H), 7.64 (d, J=2.4 Hz, 1H), 8.02 (s, 1H).
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10][NH2:11])[CH:6]=[CH:7][C:8]=1[Cl:9].C([O-])(=O)C.[Na+].CN([CH:20]=[C:21]1[C:26](=[O:27])[CH2:25][CH2:24][CH2:23][C:22]1=O)C>CCCCO.C(O)(=O)C>[Cl:2][C:3]1[CH:4]=[C:5]([N:10]2[C:22]3[CH2:23][CH2:24][CH2:25][C:26](=[O:27])[C:21]=3[CH:20]=[N:11]2)[CH:6]=[CH:7][C:8]=1[Cl:9] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
6.78 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1Cl)NN
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCO
Step Two
Name
Quantity
5.32 g
Type
reactant
Smiles
CN(C)C=C1C(CCCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCO
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux during 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
effecting follow-up of the reaction by TLC
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated at reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted in AcOEt
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
the crude is purified by silica-gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)N1N=CC=2C(CCCC12)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.79 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.